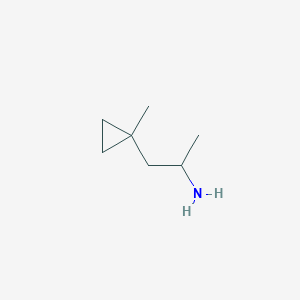
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine (2C6P3PTP) is a pyridine-based small molecule that has been studied for its potential applications in various scientific research areas. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions.
Applications De Recherche Scientifique
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been studied for its potential applications in various scientific research areas. It has been shown to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. It has also been studied for its potential as an antioxidant and its ability to inhibit the growth of cancer cells.
Mécanisme D'action
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is thought to act by modulating protein-protein interactions, as well as by inhibiting the growth of cancer cells. It has been shown to have a direct effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the growth of tumor cells. Additionally, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, and to inhibit the activity of certain kinases, such as MAPKs.
Biochemical and Physiological Effects
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been found to possess a wide range of biochemical and physiological effects. It has been found to have antioxidant activity, and to inhibit the growth of cancer cells. Additionally, it has been shown to modulate protein-protein interactions, to inhibit the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has several advantages for use in lab experiments. It is commercially available, and can be synthesized from readily available starting materials. Additionally, it has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. However, there are also some limitations to its use in lab experiments. It has been found to be relatively unstable in solution, and its potency can vary depending on the conditions of the experiment.
Orientations Futures
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has potential for further research in several areas. Its potential applications in drug development, as well as its ability to modulate protein-protein interactions, could be further explored. Additionally, its potential as an antioxidant, and its ability to inhibit the growth of cancer cells, could be further studied. Additionally, its ability to modulate the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB, could be further explored. Finally, its potential for use in other types of scientific research, such as in biotechnology and nanotechnology, could be further investigated.
Méthodes De Synthèse
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine can be synthesized from commercially available starting materials, such as 2-chloropyridine, 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine, and pyridine. The synthesis method involves the reaction of 2-chloropyridine with 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine in the presence of a base, such as triethylamine, to form the 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine product.
Propriétés
IUPAC Name |
5-[1-(6-chloropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-15-7-4-8-16(20-15)22-10-9-13(21-22)14-11-19-17(23-14)12-5-2-1-3-6-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSXYZACNWLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=NC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)




![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2791592.png)


![3-(3-Chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)